1,2-二氢-2,2,4,7-四甲基喹啉

描述

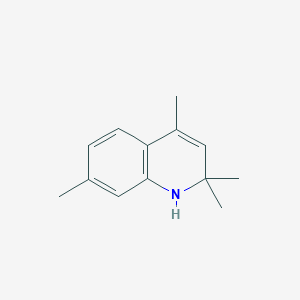

Quinoline derivatives are heterocyclic compounds with a wide range of applications in medicinal chemistry and material science. The specific compound , 1,2-dihydro-2,2,4,7-tetramethyl-quinoline, is a partially saturated quinoline derivative characterized by the presence of four methyl groups and a dihydro structure, indicating the reduction of two double bonds in the quinoline ring system.

Synthesis Analysis

Several methods have been developed for the synthesis of quinoline derivatives. The ruthenium-catalyzed synthesis allows for the formation of 2- and 3-substituted quinolines from anilines and 1,3-diols, which could potentially be applied to synthesize tetramethyl-quinoline derivatives by choosing appropriate starting materials . Another method involves a Cu-catalyzed cyclization of 2-amino benzyl alcohol with ketones, which could be adapted to introduce methyl groups at specific positions on the quinoline ring . The Skraup-Doebner-Von Miller synthesis is another classical method that could be modified to yield tetramethyl-quinoline derivatives, as suggested by the unexpected products formed during the reaction .

Molecular Structure Analysis

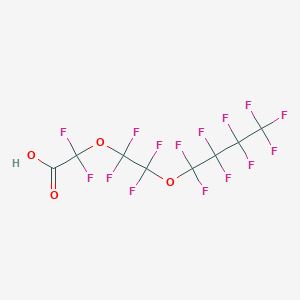

The molecular structure of 1,2-dihydro-2,2,4,7-tetramethyl-quinoline would feature a bicyclic system consisting of a benzene ring fused to a pyridine ring. The tetramethyl substitution pattern would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, they can be reduced to their tetrahydro derivatives, as shown by the reduction of quinolines using sodium cyanoborohydride and boron trifluoride etherate . This method could be applied to synthesize 1,2,3,4-tetrahydro derivatives of tetramethyl-quinoline. Additionally, the diastereoselective synthesis of tetrahydro-quinoline derivatives in water without a catalyst suggests that the tetramethyl-quinoline could also be synthesized under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-dihydro-2,2,4,7-tetramethyl-quinoline would be influenced by its molecular structure. The presence of methyl groups would likely increase its hydrophobicity compared to unsubstituted quinolines. The reduction of the quinoline to a dihydroquinoline would decrease the aromaticity and could affect the compound's UV absorption properties, which is often a point of study in quinoline chemistry .

Relevant Case Studies

Case studies involving quinoline derivatives often focus on their biological activity. For example, tetrazolo[1,5-a]quinoline derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities, showing that structural modifications on the quinoline core can lead to significant biological effects . Similarly, new cis-fused tetrahydrochromeno[4,3-b]quinolines have been synthesized and tested for antiproliferative activity against breast cancer cell lines, indicating the potential of quinoline derivatives in cancer research .

科学研究应用

合成和抗氧化活性

喹啉衍生物,如 1,8-二氧代吖啶和多氢喹啉化合物,已显示出重要的生物活性,包括抗氧化特性。Cahyana 等人 (2020) 进行的研究证明了使用 SiO2-AA-Glu 支持的催化剂合成这些衍生物,一种化合物表现出显着的抗氧化活性,突出了喹啉衍生物在开发抗氧化剂中的潜力 (Cahyana, Andika, & Liandi, 2020).

在氢化中的催化应用

喹啉衍生物已用于喹啉的不对称氢化,得到具有高对映选择性的四氢喹啉。Wang 等人 (2011) 探索了使用手性阳离子 η(6)-芳烃-N-甲苯磺酰乙二胺-Ru(II)配合物作为催化剂,实现了高收率和对映选择性,表明它们在合成生物活性四氢喹啉(如用于制药的关键中间体)中的应用 (Wang et al., 2011).

抗菌和杀幼虫活性

喹啉衍生物也因其抗菌和杀幼虫活性而被合成。Ladani 等人 (2011) 报道了合成具有潜在抗菌特性的基于四唑并[1,5-a]喹啉的化合物。同样,Uppar 等人 (2020) 合成了吡咯并[1,2-a]喹啉衍生物,对按蚊表现出显着的杀幼虫活性,表明它们在开发新的抗菌和抗疟疾剂中的潜力 (Ladani et al., 2011); (Uppar et al., 2020).

抗结核评估

已经合成新的喹啉衍生物并评估了它们的抗结核特性。Kantevari 等人 (2011) 探索了芳基和噻吩基连接的二氢-6H-喹啉-5-酮,鉴定了对结核分枝杆菌 H37Rv 具有有希望的抗结核活性的化合物,展示了喹啉衍生物在结核病治疗中的潜力 (Kantevari et al., 2011).

抗癌药物发现

喹啉化合物由于其结构多样性和合成多功能性,已在抗癌药物发现中得到应用。Solomon 和 Lee (2011) 强调了基于喹啉的化合物的抗癌活性,强调了它们在抑制各种抗癌药物靶标中的作用,表明它们在开发新的抗癌药物中的重要性 (Solomon & Lee, 2011).

属性

IUPAC Name |

2,2,4,7-tetramethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-9-5-6-11-10(2)8-13(3,4)14-12(11)7-9/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAAZWAMEVOHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(N2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061989 | |

| Record name | Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |

CAS RN |

1810-62-4 | |

| Record name | 1,2-Dihydro-2,2,4,7-tetramethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001810624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-2,2,4,7-tetramethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。